1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine
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Overview
Description
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their diverse pharmacological properties and are often used as building blocks in the synthesis of various bioactive molecules . This compound’s unique structure, incorporating both pyrazole and piperidine moieties, makes it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may interact with targets related to these diseases.
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the potential antileishmanial and antimalarial activities of similar compounds , it’s plausible that this compound may affect pathways related to these diseases.
Pharmacokinetics
The pharmacokinetic properties of a similar compound were found to be commensurate with inhaled dosing by nebulization , suggesting that this compound may have similar properties.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine typically involves multi-step organic reactions. One common approach includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonyl and piperidine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce various reduced derivatives .
Scientific Research Applications
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-propanol
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone
Uniqueness
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine stands out due to its combination of pyrazole and piperidine moieties, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(1-ethyl-3-piperidin-1-ylsulfonylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-4-19-11-14(16(22)21-13(3)10-12(2)17-21)15(18-19)25(23,24)20-8-6-5-7-9-20/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRLTOFMAUNSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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